molecular formula C17H15BrN2O4S2 B3821622 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide

Cat. No.: B3821622
M. Wt: 455.4 g/mol
InChI Key: DZUKLRQDWGAROM-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Attachment of the Ethanone Group: The benzothiazole ring can be functionalized with an ethanone group through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the benzothiazole derivative.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethanone moiety can participate in various substitution reactions, such as nucleophilic addition.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic addition.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Various substituted ethanone derivatives can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

Uniqueness

The presence of the ethoxy and nitro groups in 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone may impart unique chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2.BrH/c1-2-23-15-8-7-11(9-13(15)19(21)22)14(20)10-24-17-18-12-5-3-4-6-16(12)25-17;/h3-9H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUKLRQDWGAROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 4
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 5
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 6
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide

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